Welcome to the BenchChem Online Store!
molecular formula C6H3Br2N3 B581775 5-Amino-4,6-dibromopyridine-2-carbonitrile CAS No. 1429510-81-5

5-Amino-4,6-dibromopyridine-2-carbonitrile

Cat. No. B581775
M. Wt: 276.919
InChI Key: WGYFZNHBISANEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563565B2

Procedure details

5-amino-2-cyanopyridine (2 g) was added to a 48% aqueous hydrogen bromide solution (14 mL). Bromine (2.2 mL) was added to the solution at 0° C. The reaction mixture was warmed to room temperature and stirred for six hours. The precipitated solid was collected by filtration to give the title compound (4.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[BrH:10].[Br:11]Br>>[NH2:1][C:2]1[C:3]([Br:11])=[CH:4][C:5]([C:8]#[N:9])=[N:6][C:7]=1[Br:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Name
Quantity
14 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=CC(=NC1Br)C#N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.